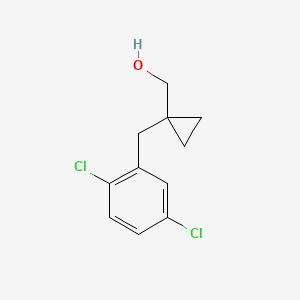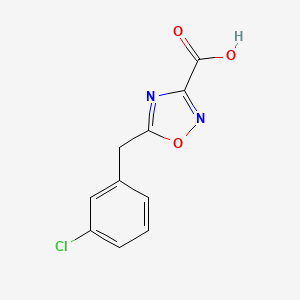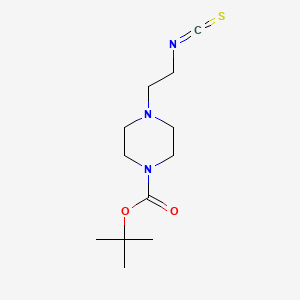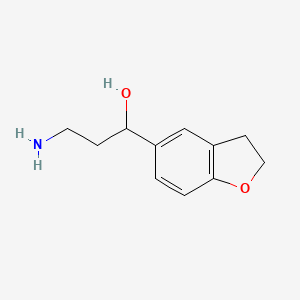
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound features a benzofuran ring fused with an amino alcohol group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves the reaction of 2,3-dihydrobenzofuran with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 2,3-dihydrobenzofuran is reacted with an amine and a reducing agent under controlled conditions . Industrial production methods may involve bulk synthesis and custom synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, forming new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol can be compared with other similar compounds, such as:
3-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound lacks the amino group, making it less versatile in certain reactions.
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: This compound features an indole ring instead of a benzofuran ring, leading to different biological activities.
3-Chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridine: This compound contains an isoxazole ring fused to a pyridine ring, offering unique properties compared to the benzofuran derivative.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2 |
InChI Key |
PIHYFDNVNQMMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


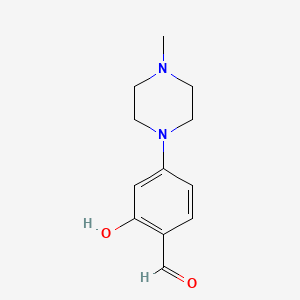
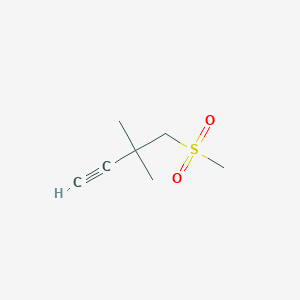
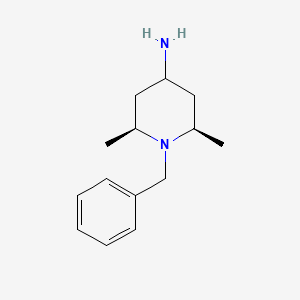

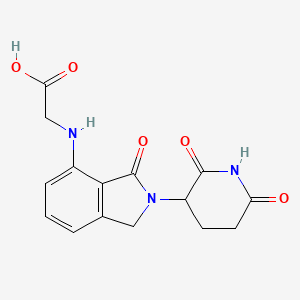
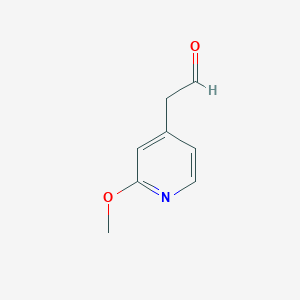
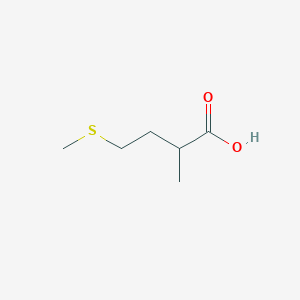
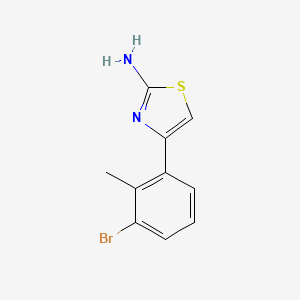
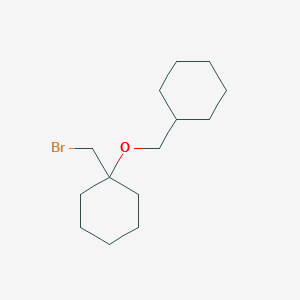
![2-Methyl-4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile](/img/structure/B13616503.png)
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
